molecular formula C7H3ClF3NO4S B2736625 4-Nitro-2-(trifluoromethyl)benzene-1-sulfonyl chloride CAS No. 444-46-2

4-Nitro-2-(trifluoromethyl)benzene-1-sulfonyl chloride

Cat. No.: B2736625
CAS No.: 444-46-2
M. Wt: 289.61
InChI Key: ICROHEDUOASYFB-UHFFFAOYSA-N
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Description

4-Nitro-2-(trifluoromethyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H3ClF3NO4S. It is a derivative of benzene, featuring a nitro group, a trifluoromethyl group, and a sulfonyl chloride group. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nitro-2-(trifluoromethyl)benzene-1-sulfonyl chloride can be synthesized through several methods. One common route involves the sulfonylation of 4-nitro-2-(trifluoromethyl)benzene using chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to prevent decomposition and ensure high yield. The general reaction is as follows:

4-Nitro-2-(trifluoromethyl)benzene+Chlorosulfonic acid4-Nitro-2-(trifluoromethyl)benzene-1-sulfonyl chloride+Hydrogen chloride\text{4-Nitro-2-(trifluoromethyl)benzene} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{Hydrogen chloride} 4-Nitro-2-(trifluoromethyl)benzene+Chlorosulfonic acid→4-Nitro-2-(trifluoromethyl)benzene-1-sulfonyl chloride+Hydrogen chloride

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonylation reactions. The process is optimized for high efficiency and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified through distillation or recrystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming sulfonamides, sulfonates, and sulfonothioates, respectively.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as amines, alcohols, and thiols are used under mild to moderate conditions, often in the presence of a base to neutralize the hydrogen chloride byproduct.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions to achieve selective oxidation.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

    Amino Derivatives: Formed by the reduction of the nitro group.

Scientific Research Applications

4-Nitro-2-(trifluoromethyl)benzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-nitro-2-(trifluoromethyl)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent, transferring the sulfonyl group to nucleophilic substrates. The nitro and trifluoromethyl groups can also influence the compound’s reactivity and stability, affecting the overall reaction mechanism.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzene-1-sulfonyl chloride: Lacks the trifluoromethyl group, resulting in different reactivity and applications.

    2-(Trifluoromethyl)benzene-1-sulfonyl chloride: Lacks the nitro group, affecting its chemical properties and uses.

    4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride: Contains a chloro group instead of a nitro group, leading to variations in reactivity and applications.

Uniqueness

4-Nitro-2-(trifluoromethyl)benzene-1-sulfonyl chloride is unique due to the presence of both the nitro and trifluoromethyl groups These functional groups impart distinct electronic and steric effects, influencing the compound’s reactivity and making it a valuable intermediate in various chemical syntheses

Properties

IUPAC Name

4-nitro-2-(trifluoromethyl)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO4S/c8-17(15,16)6-2-1-4(12(13)14)3-5(6)7(9,10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICROHEDUOASYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444-46-2
Record name 4-nitro-2-(trifluoromethyl)benzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sodium nitrite (1.8 g, 26 mmol) was added portion wise to a stirred solution of 4-nitro-2-trifluoromethyl-phenylamine (5.0 g, 24 mmol) in acetic acid (37 ml) and HCl (concentrated, 7.5 ml) while maintaining the temperature below 15° C. This solution was then added drop wise to a stirred solution of saturated sulfur dioxide, copper (II) chloride (0.6 g, 4.5 mmol) and water (7.5 ml) in acetic acid (24 ml) at 5° C. The reaction mixture was allowed to warm to room temperature and poured over ice water and stirred for a further 15 minutes. The resulting precipitate was collected by filtration, washed with water and dried overnight in a vacuum oven to give the title compound (3.5 g, 71% yield) as a yellow solid which was used without further purification.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
37 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
solvent
Reaction Step Two
Quantity
0.6 g
Type
catalyst
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
71%

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